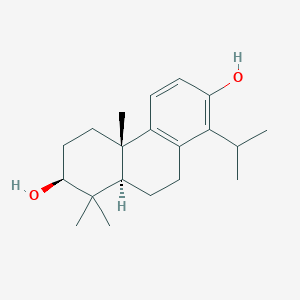

Totaradiol

描述

Totaradiol is a natural product found in Nageia nagi, Juniperus procera, and other organisms with data available.

科学研究应用

抗菌特性:Totarol是一种相关化合物,已被证明可以通过干扰PBP 2a表达和靶向这些细菌的呼吸链,增强对甲氧西林耐甲氧西林金黄色葡萄球菌的作用(Nicolson, Evans, & O’Toole, 1999)。类似地,totaradiol和类似的二萜化合物如totarol表现出对细菌细胞分裂蛋白FtsZ的抑制作用(Kim & Shaw, 2010)。

抗氧化作用:来自长叶松属植物Podocarpus nagi的totarane二萜化合物,包括this compound,在保护生物系统免受各种氧化应激方面表现出有效性(Haraguchi, Ishikawa, & Kubo, 1997)。

神经保护和缓解中风:Totarol已被发现可以在体外预防神经细胞损伤,并通过激活Akt/HO-1途径和减少氧化应激来改善脑缺血性中风(Gao et al., 2015)。

合成方法:对映选择性钯催化的去芳构环化方法已被用于高效合成萜类化合物和类固醇,包括(-)-totaradiol,突显了它在有机合成领域的重要性(Du et al., 2015)。

生化研究:this compound及其二萜化合物,如totarol和ferruginol,存在于西部红杉(柏科),有助于植物生物化学研究(Sharp et al., 2001)。

安全和危害

未来方向

作用机制

Target of Action

Totaradiol, a diterpene isolated from Thuja plicata (Cupressaceae) , has been found to exhibit antioxidant activity . It is suggested that the primary targets of this compound are the reactive oxygen species (ROS) in the body, which play a crucial role in oxidative stress .

Mode of Action

This compound interacts with ROS by inhibiting the autoxidation of linoleic acid, a polyunsaturated omega-6 fatty acid . This interaction results in a decrease in the levels of ROS, thereby reducing oxidative stress .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the oxidative stress pathway. By inhibiting the autoxidation of linoleic acid, this compound prevents the formation of ROS, which are by-products of this reaction . This action can lead to downstream effects such as reduced inflammation and cellular damage, as ROS are known to cause oxidative damage to cells and tissues .

Result of Action

The primary result of this compound’s action is a reduction in oxidative stress . By inhibiting the autoxidation of linoleic acid, this compound reduces the levels of ROS in the body . This can lead to decreased inflammation and cellular damage, which are often associated with high levels of ROS . Additionally, this compound has been found to exhibit cytotoxic activity against the A2780 ovarian cancer cell line , suggesting potential anti-cancer properties.

生化分析

Biochemical Properties

Totaradiol interacts with various biomolecules in the body. It has been found to exhibit antimicrobial activity, specifically targeting the bacterial cell division protein FtsZ. This interaction suggests that this compound may play a role in inhibiting bacterial growth and proliferation.

Cellular Effects

This compound has been shown to have significant effects on cellular processes. It exhibits cytotoxic activity against the A2780 ovarian cancer cell line. This suggests that this compound may influence cell function by inducing cytotoxicity in certain types of cells.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the bacterial cell division protein FtsZ This interaction leads to the inhibition of FtsZ, thereby affecting bacterial cell division

属性

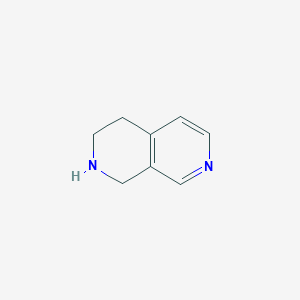

IUPAC Name |

(2S,4aS,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-12(2)18-13-6-9-16-19(3,4)17(22)10-11-20(16,5)14(13)7-8-15(18)21/h7-8,12,16-17,21-22H,6,9-11H2,1-5H3/t16-,17-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NORGIWDZGWMMGU-ABSDTBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC2=C1CCC3C2(CCC(C3(C)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C=CC2=C1CC[C@@H]3[C@@]2(CC[C@@H](C3(C)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001114442 | |

| Record name | (2S,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-1,1,4a-trimethyl-8-(1-methylethyl)-2,7-phenanthrenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001114442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3772-56-3 | |

| Record name | (2S,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-1,1,4a-trimethyl-8-(1-methylethyl)-2,7-phenanthrenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3772-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-1,1,4a-trimethyl-8-(1-methylethyl)-2,7-phenanthrenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001114442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

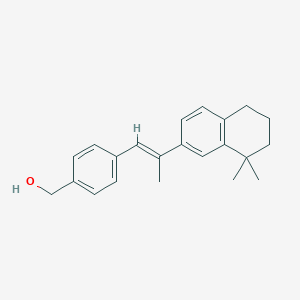

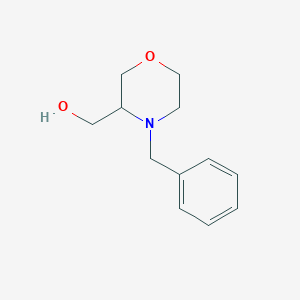

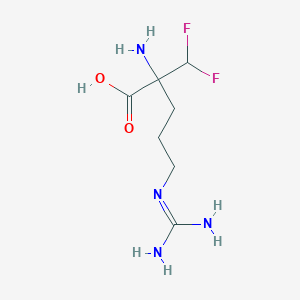

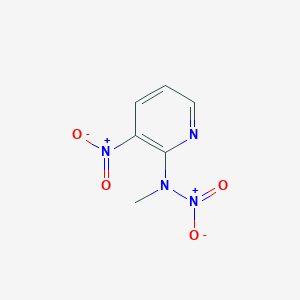

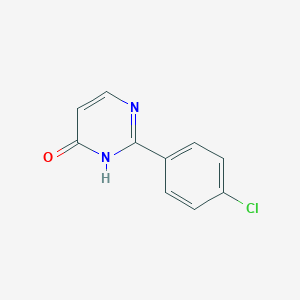

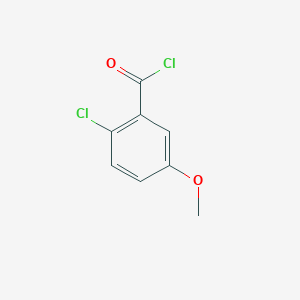

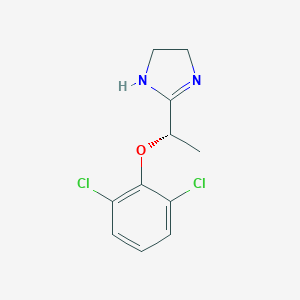

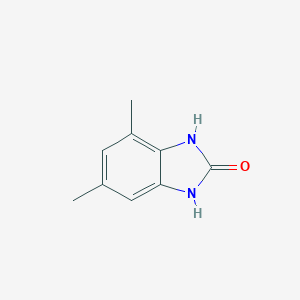

Feasible Synthetic Routes

Q1: What are the known biological activities of Totaradiol?

A1: this compound has demonstrated antimicrobial activity, specifically targeting the bacterial cell division protein FtsZ [, ]. It has also shown antioxidant properties, inhibiting both microsomal and mitochondrial lipid peroxidation []. In addition, this compound exhibits cytotoxic activity against the A2780 ovarian cancer cell line [].

Q2: Which plant species are known to contain this compound?

A2: this compound has been isolated from several plant species, including Podocarpus macrophyllus [], Podocarpus nagi [], Podocarpus madagascariensis [], and Thuja plicata [].

Q3: Are there any synthetic routes available for this compound?

A3: Yes, an efficient and convergent total synthesis of this compound has been achieved using a diastereoselective epoxide/alkene/arene bicyclization strategy. This approach has also facilitated the preparation of related totarane diterpenes []. Additionally, an enantioselective palladium-catalyzed dearomative cyclization method has been developed, enabling the enantioselective total synthesis of (-)-Totaradiol [].

Q4: Has the structure of this compound been confirmed through spectroscopic methods?

A4: Yes, the structure of this compound has been elucidated using various spectroscopic techniques, including 1D and 2D NMR spectroscopy [].

Q5: Have there been any studies investigating the regioselectivity of chemical reactions involving this compound?

A6: Yes, theoretical studies employing density functional theory (DFT) at the B3LYP/6-31G(d) level have been conducted to investigate the regioselectivity of esterification reactions involving this compound []. These studies analyzed nucleophilic Parr functions (P_k^-) and electrostatic potentials to understand the observed regioselectivity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![potassium;4-[3-(6-oxo-3H-purin-9-yl)propanoylamino]benzoate](/img/structure/B27071.png)

![3-[1-(Dimethylamino)ethyl]phenol](/img/structure/B27075.png)